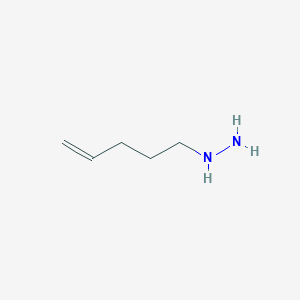![molecular formula C24H41ClN2S B12551681 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 144452-89-1](/img/structure/B12551681.png)
1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound belonging to the class of imidazolium salts. This compound is characterized by its unique structure, which includes a butylsulfanyl group, a decyl chain, and a phenyl group attached to an imidazolium core. Imidazolium salts are known for their wide range of applications, particularly in the field of ionic liquids, which are used as solvents and catalysts in various chemical processes .
Méthodes De Préparation
The synthesis of 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step processThe final step involves the formation of the imidazolium salt by reacting the intermediate with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium core can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halide salts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an ionic liquid in various chemical reactions, serving as a solvent and catalyst.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In industrial applications, it is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can interact with nucleophilic sites on biological molecules, while the butylsulfanyl group can undergo redox reactions, affecting cellular redox balance. The decyl and phenyl groups contribute to the compound’s hydrophobic interactions, influencing its solubility and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride include:
1-[(Butylsulfanyl)methyl]-3-methylpyridinium chloride: This compound has a similar butylsulfanyl group but differs in the core structure, which is based on pyridinium instead of imidazolium.
1-[(Butylsulfanyl)methyl]-3,4-dimethylpyridinium chloride: Similar to the previous compound, but with additional methyl groups on the pyridinium core.
The uniqueness of this compound lies in its specific combination of functional groups and its imidazolium core, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
144452-89-1 |
|---|---|
Formule moléculaire |
C24H41ClN2S |
Poids moléculaire |
425.1 g/mol |
Nom IUPAC |
1-(butylsulfanylmethyl)-3-decyl-2-phenyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C24H40N2S.ClH/c1-3-5-7-8-9-10-11-15-18-25-19-20-26(22-27-21-6-4-2)24(25)23-16-13-12-14-17-23;/h12-14,16-17,19-20,24H,3-11,15,18,21-22H2,1-2H3;1H |
Clé InChI |
DHSGNCQTJNFJDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C=C[NH+](C1C2=CC=CC=C2)CSCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)


![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)

![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)
